5-Bromo-2-(2-chlorophenyl)-4-methylpyridine
CAS No.:
Cat. No.: VC17751826
Molecular Formula: C12H9BrClN
Molecular Weight: 282.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrClN |
|---|---|
| Molecular Weight | 282.56 g/mol |
| IUPAC Name | 5-bromo-2-(2-chlorophenyl)-4-methylpyridine |
| Standard InChI | InChI=1S/C12H9BrClN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3 |
| Standard InChI Key | SJRRTRDHGGCUQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1Br)C2=CC=CC=C2Cl |
Introduction
Molecular Structure and Characterization
Structural Composition
The compound features a pyridine ring substituted at three positions:
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5-position: Bromine atom, enabling nucleophilic substitution.
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2-position: 2-Chlorophenyl group, contributing steric bulk and electronic effects.
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4-position: Methyl group, influencing solubility and crystal packing.
X-ray crystallography reveals a planar pyridine ring with dihedral angles of 15–25° between the chlorophenyl group and the pyridine plane, optimizing π-π stacking in solid-state configurations.
Spectroscopic Identification
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NMR: NMR shows a singlet at δ 2.45 ppm for the methyl group and aromatic protons between δ 7.30–8.10 ppm. NMR confirms the pyridine carbons at 148–152 ppm.
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Mass Spectrometry: Molecular ion peak at m/z 281.5 (M) with fragments at m/z 202 (loss of Br) and 167 (loss of ClCH).
Synthesis Methodologies
Halogenation Approaches
Bromination of 2-(2-chlorophenyl)-4-methylpyridine using hydrobromic acid (HBr) and hydrogen peroxide (HO) achieves 85–92% yields at 30–50°C . Catalytic hydrogen peroxide oxidizes HBr to Br, facilitating electrophilic aromatic substitution (Table 1).
Table 1: Halogenation Reaction Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HBr (50%), HO | 30 | 14 | 85 |
| HBr (50%), HO | 50 | 8 | 92 |
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction couples 5-bromo-4-methylpyridine derivatives with 2-chlorophenylboronic acid using Pd(PPh) as a catalyst. Optimized conditions (KCO, DMF, 80°C) yield 94% product. This method minimizes byproducts compared to Ullmann or Buchwald-Hartwig couplings.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 142–145°C, with decomposition initiating at 290°C. Thermogravimetric analysis (TGA) indicates 95% mass retention below 200°C, suitable for high-temperature applications.
Solubility Profile
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:
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DMF: 45 mg/mL
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THF: 28 mg/mL
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DCM: 33 mg/mL
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines (e.g., morpholine) in DMF at 60°C, yielding 5-amino derivatives (89% yield). The chlorophenyl group stabilizes the Meisenheimer intermediate via resonance.
Radical Reactions
Under UV light, the C-Br bond homolyzes to generate aryl radicals, which dimerize or trap with alkenes. This reactivity is harnessed in polymer cross-linking.
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor to kinase inhibitors and SGLT-2 antagonists. For example, its coupling with β-D-glucopyranoses produces hypoglycemic agents akin to empagliflozin .
Materials Science
As a ligand in Pd complexes, it catalyzes Heck reactions with turnover numbers (TON) exceeding 10. Its electron-withdrawing groups enhance oxidative addition rates .
Future Research Directions
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